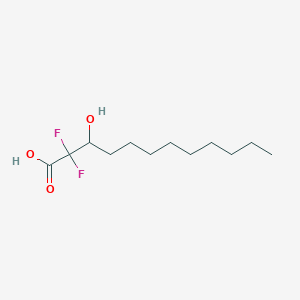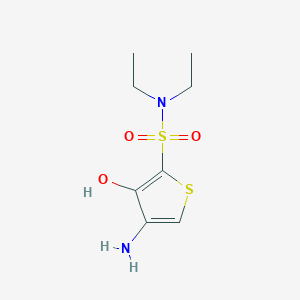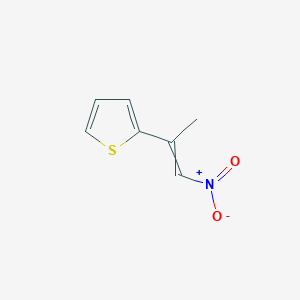![molecular formula C16H25N3O2S B14229547 N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide CAS No. 828920-12-3](/img/structure/B14229547.png)
N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a hexanamide chain with a sulfanylacetamido group. Its complex structure allows it to participate in diverse chemical reactions and makes it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-(dimethylamino)benzaldehyde with hexanoyl chloride to form an intermediate, which is then reacted with 2-mercaptoacetamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques like continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the produced compound.
化学反应分析
Types of Reactions
N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the hexanamide chain can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, modulating their activity. The sulfanylacetamido group can form covalent bonds with target proteins, leading to changes in their function. These interactions can activate or inhibit various biochemical pathways, resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
- N-(4-(Dimethylamino)phenyl)-2-(3-methylphenoxy)acetamide
- N-(4-(Dimethylamino)phenyl)-2-(4-methylphenoxy)acetamide
- N-(4-(Aminosulfonyl)phenyl)-2-(2-methylphenoxy)acetamide
Uniqueness
N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and sulfanylacetamido groups allows it to participate in a wider range of reactions and interact with diverse molecular targets compared to similar compounds.
属性
CAS 编号 |
828920-12-3 |
|---|---|
分子式 |
C16H25N3O2S |
分子量 |
323.5 g/mol |
IUPAC 名称 |
N-[4-(dimethylamino)phenyl]-6-[(2-sulfanylacetyl)amino]hexanamide |
InChI |
InChI=1S/C16H25N3O2S/c1-19(2)14-9-7-13(8-10-14)18-15(20)6-4-3-5-11-17-16(21)12-22/h7-10,22H,3-6,11-12H2,1-2H3,(H,17,21)(H,18,20) |
InChI 键 |
MNRBYJDJXYLKAZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCCCCNC(=O)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-N-(4-chlorophenyl)-4-hydroxy-2-N-[4-(3-oxomorpholin-4-yl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B14229477.png)
![[(2,5-Dimethylcyclopenta-2,4-dien-1-ylidene)methyl]benzene](/img/structure/B14229480.png)

![2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole](/img/structure/B14229489.png)
![tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane](/img/structure/B14229491.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]-](/img/structure/B14229495.png)

![3-[(2-Cyano-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14229511.png)


![5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B14229534.png)

